N,O-Dimethyl-Naltrexone Bromide
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Overview
Description
N,O-Dimethyl-Naltrexone Bromide is a derivative of Naltrexone, a compound primarily used to treat alcohol dependence and prevent relapse of opioid dependence. This compound is known for its role as a peripherally acting μ-opioid receptor antagonist, which means it can counteract some of the side effects of opioid drugs, such as constipation, without significantly affecting pain relief or causing withdrawal symptoms .
Preparation Methods
The synthesis of N,O-Dimethyl-Naltrexone Bromide typically starts with Naltrexone Hydrochloride as the initial material. The process involves several steps, including hydroxyl protection, bromomethylation, and subsequent deprotection . The industrial production methods are designed to be simple, efficient, and capable of producing high-purity products .
Chemical Reactions Analysis
N,O-Dimethyl-Naltrexone Bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminium hydride for reduction and cyanogen bromide for substitution . The major products formed from these reactions are typically derivatives of the original compound, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
N,O-Dimethyl-Naltrexone Bromide has a wide range of scientific research applications. In chemistry, it is used as a reference material for analytical standards . In biology and medicine, it is employed in studies related to opioid receptors and their antagonists . The compound is also used in the development of treatments for opioid-induced constipation and other related conditions .
Mechanism of Action
The mechanism of action of N,O-Dimethyl-Naltrexone Bromide involves its role as a competitive antagonist at μ-opioid receptors . By binding to these receptors, it blocks the effects of endogenous opioids, thereby reducing symptoms such as constipation without affecting the central nervous system . This selective action is due to the compound’s inability to cross the blood-brain barrier .
Comparison with Similar Compounds
N,O-Dimethyl-Naltrexone Bromide is similar to other opioid antagonists such as Naloxone and Methylnaltrexone . it is unique in its specific action on peripheral opioid receptors, making it particularly useful for treating conditions like opioid-induced constipation without affecting pain relief . Other similar compounds include Nalorphine and Nalbuphine, which also act as opioid antagonists but have different pharmacological profiles .
Properties
Molecular Formula |
C22H28BrNO4 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide |
InChI |
InChI=1S/C22H28NO4.BrH/c1-23(12-13-3-4-13)10-9-21-18-14-5-6-16(26-2)19(18)27-20(21)15(24)7-8-22(21,25)17(23)11-14;/h5-6,13,17,20,25H,3-4,7-12H2,1-2H3;1H/q+1;/p-1/t17-,20+,21+,22-,23?;/m1./s1 |
InChI Key |
SFGBJHDFCQLFRU-ZTKPOCDQSA-M |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)CC6CC6.[Br-] |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)CC6CC6.[Br-] |
Origin of Product |
United States |
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